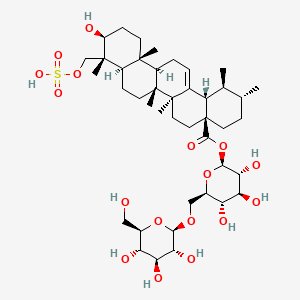
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is a heterocyclic organic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate typically involves the reaction of appropriate thiazole precursors with ethyl carbamate. One common method includes the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways depend on its specific interactions with these molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate: Similar in structure but with an additional methyl group, which may alter its biological activity.
2-Aminothiazole derivatives: These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
Ethyl 5-methyl-4,5-dihydro-1,3-thiazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl carbamate group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
21018-30-4 |
|---|---|
Fórmula molecular |
C7H12N2O2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
ethyl N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O2S/c1-3-11-7(10)9-6-8-4-5(2)12-6/h5H,3-4H2,1-2H3,(H,8,9,10) |
Clave InChI |
JFZLKHMRMDMPCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NCC(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
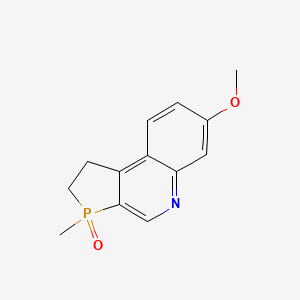
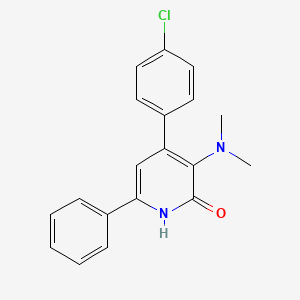
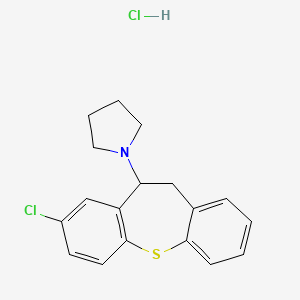
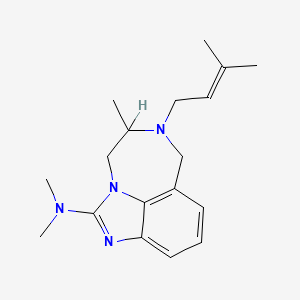
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)

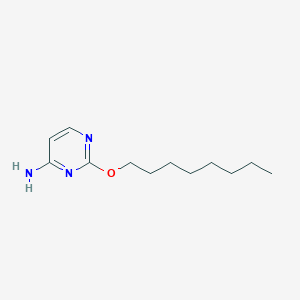
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

